2-(Chloromethyl)-4-fluoropyridine hydrochloride
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Overview
Description
2-(Chloromethyl)-4-fluoropyridine hydrochloride is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the fourth position of the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-fluoropyridine hydrochloride typically involves the chloromethylation of 4-fluoropyridine. One common method is the reaction of 4-fluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which is then converted to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-fluoropyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-4-fluoropyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It serves as an intermediate in the production of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is employed in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-fluoropyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with desired biological or chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)pyridine hydrochloride: Lacks the fluorine atom at the fourth position, resulting in different reactivity and applications.
4-(Chloromethyl)pyridine hydrochloride: The chloromethyl group is positioned differently, affecting its chemical behavior.
2-(Bromomethyl)-4-fluoropyridine hydrochloride: Contains a bromomethyl group instead of a chloromethyl group, leading to variations in reactivity and use.
Uniqueness
2-(Chloromethyl)-4-fluoropyridine hydrochloride is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
2-(chloromethyl)-4-fluoropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHMBCNUNCWBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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